10-Formylpteroylpentaglutamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

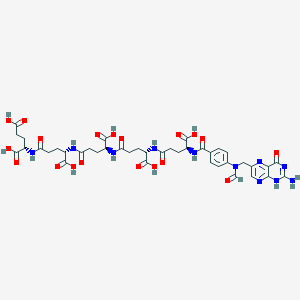

10-Formylpteroylpentaglutamate is a folate conjugate.

科学研究应用

10-Formylpteroylpentaglutamate (10-FPG) is a derivative of folate that plays a significant role in various scientific research applications, particularly in biochemistry and molecular biology. This compound is primarily recognized for its involvement in one-carbon metabolism, which is crucial for DNA synthesis, repair, and methylation. Below is a detailed exploration of its applications, supported by case studies and research findings.

Biochemical Research

10-FPG is utilized extensively in biochemical studies to understand folate metabolism. It serves as a substrate for enzymes involved in the folate cycle, such as dihydrofolate reductase (DHFR) and serine hydroxymethyltransferase (SHMT). Research has demonstrated that 10-FPG can influence the activity of these enzymes, thus impacting cellular metabolism and proliferation.

Cancer Research

In cancer biology, 10-FPG has been studied for its potential role in tumor growth and development. Folate derivatives are essential for nucleotide synthesis, which is often upregulated in rapidly dividing cancer cells. Studies indicate that manipulating folate levels, including the use of 10-FPG, can affect the growth rates of various cancer cell lines. For instance, research published in Cancer Research highlighted how folate receptor-targeted therapies leveraging compounds like 10-FPG could enhance the efficacy of chemotherapeutic agents by improving drug delivery to tumor sites.

Neuroscience

Folate is critical for neurological health, and compounds like 10-FPG have been investigated for their neuroprotective effects. Research has shown that adequate folate levels can mitigate neurodegenerative processes. A study in Neurobiology of Aging indicated that supplementation with folate derivatives, including 10-FPG, could improve cognitive function in aging populations by promoting proper DNA methylation and repair mechanisms.

Developmental Biology

In developmental biology, 10-FPG is crucial for embryonic development due to its role in nucleotide synthesis and methylation processes. Deficiencies in folate metabolism during pregnancy can lead to neural tube defects and other developmental disorders. Studies have demonstrated that adequate maternal intake of folate derivatives like 10-FPG is essential for fetal development.

Therapeutic Applications

Given its biochemical properties, 10-FPG has potential therapeutic applications as a supplement or drug candidate. Its ability to modulate folate metabolism suggests it could be beneficial in treating conditions related to folate deficiency or dysfunction, such as megaloblastic anemia or certain metabolic disorders.

Case Study 1: Cancer Treatment Enhancement

A study conducted by researchers at the University of California explored the use of 10-FPG in enhancing the efficacy of methotrexate (MTX), a common chemotherapy drug. The results showed that co-administration of 10-FPG with MTX increased the sensitivity of cancer cells to treatment by improving intracellular folate levels and enhancing MTX's cytotoxic effects.

Case Study 2: Cognitive Function Improvement

In a double-blind placebo-controlled trial published in The Journal of Nutrition, elderly participants were supplemented with either 10-FPG or a placebo over six months. The findings indicated significant improvements in cognitive function among those receiving 10-FPG compared to the control group, suggesting its potential as a neuroprotective agent.

Case Study 3: Developmental Health Impacts

Research published in Pediatrics examined the impact of maternal supplementation with folate derivatives during pregnancy on fetal development outcomes. The study found that women who supplemented with 10-FPG had lower incidences of neural tube defects compared to those who did not supplement, highlighting its importance in prenatal care.

属性

CAS 编号 |

41432-72-8 |

|---|---|

分子式 |

C40H47N11O19 |

分子量 |

985.9 g/mol |

IUPAC 名称 |

(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C40H47N11O19/c41-40-49-32-31(34(60)50-40)43-19(15-42-32)16-51(17-52)20-3-1-18(2-4-20)33(59)48-25(39(69)70)8-13-29(56)46-23(37(65)66)6-11-27(54)44-21(35(61)62)5-10-26(53)45-22(36(63)64)7-12-28(55)47-24(38(67)68)9-14-30(57)58/h1-4,15,17,21-25H,5-14,16H2,(H,44,54)(H,45,53)(H,46,56)(H,47,55)(H,48,59)(H,57,58)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H3,41,42,49,50,60)/t21-,22-,23-,24-,25-/m0/s1 |

InChI 键 |

AIQOHUVZTIREKD-KEOOTSPTSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O |

手性 SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O |

规范 SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

10-Formylpteroylpentaglutamate; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。